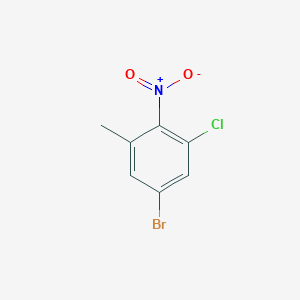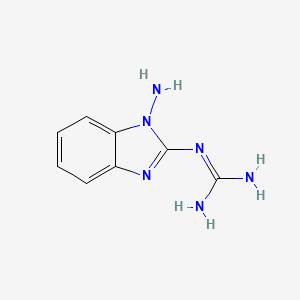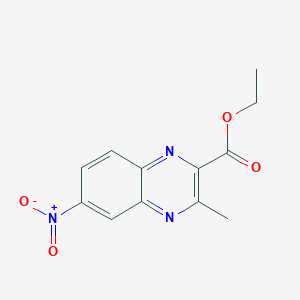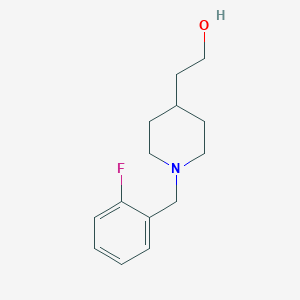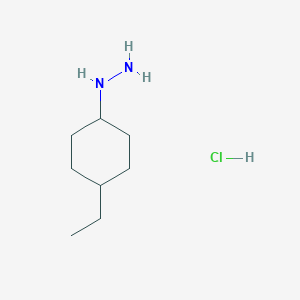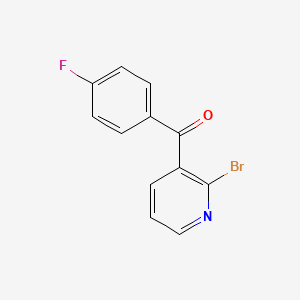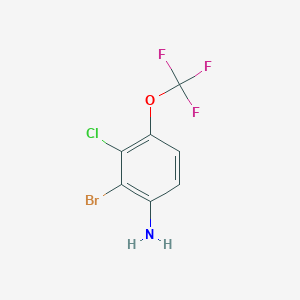
2-Bromo-3-chloro-4-(trifluoromethoxy)aniline
Vue d'ensemble
Description
2-Bromo-3-chloro-4-(trifluoromethoxy)aniline (BCTA) is a compound belonging to the class of organic compounds known as anilines. It is a colorless, volatile, and flammable liquid with a pungent odor. BCTA is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as a catalyst in the production of polymers. BCTA is a highly reactive compound and is toxic if ingested or inhaled.
Applications De Recherche Scientifique
2-Bromo-3-chloro-4-(trifluoromethoxy)aniline is used in scientific research as a reagent in organic synthesis. It is used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It is also used as a catalyst in the production of polymers. 2-Bromo-3-chloro-4-(trifluoromethoxy)aniline is also used in the synthesis of fluorinated compounds, such as fluorinated polymers, which have applications in a variety of fields, including electronics and biomedicine.
Mécanisme D'action
2-Bromo-3-chloro-4-(trifluoromethoxy)aniline is a highly reactive compound and is toxic if ingested or inhaled. It is a strong nucleophile and can react with electrophiles, such as alkenes, to form carbon-carbon bonds. 2-Bromo-3-chloro-4-(trifluoromethoxy)aniline can also react with aldehydes and ketones to form oximes.
Biochemical and Physiological Effects
2-Bromo-3-chloro-4-(trifluoromethoxy)aniline is toxic if ingested or inhaled and can cause irritation of the eyes, skin, and respiratory tract. It is also a skin and eye irritant, and can cause nausea, vomiting, and headaches. Long-term exposure to 2-Bromo-3-chloro-4-(trifluoromethoxy)aniline can cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-3-chloro-4-(trifluoromethoxy)aniline is a useful reagent in organic synthesis and has many advantages. It is a stable compound and can be stored for long periods of time. It is also a highly reactive compound and can be used in a variety of reactions. However, 2-Bromo-3-chloro-4-(trifluoromethoxy)aniline is toxic and should be handled with caution.
Orientations Futures
2-Bromo-3-chloro-4-(trifluoromethoxy)aniline has many potential applications in the fields of pharmaceuticals, polymers, and other organic compounds. It can be used in the synthesis of fluorinated compounds, such as fluorinated polymers, which have applications in a variety of fields. 2-Bromo-3-chloro-4-(trifluoromethoxy)aniline can also be used in the synthesis of novel drugs and other organic compounds. Additionally, 2-Bromo-3-chloro-4-(trifluoromethoxy)aniline can be used in the synthesis of organometallic complexes, which have potential applications in catalysis, materials science, and biomedicine.
Propriétés
IUPAC Name |
2-bromo-3-chloro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKZVGJFAOHHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-4-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1413469.png)
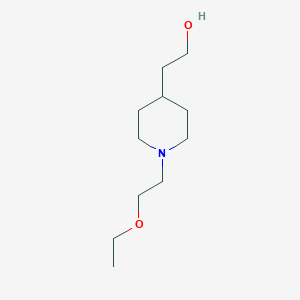
![2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1413472.png)
![2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B1413473.png)
![2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1413474.png)

